

Technical Guide: Physicochemical Properties of 5-Bromo-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-(2-methoxyethoxy)pyridine
Cat. No.:	B1292045

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Bromo-2-(2-methoxyethoxy)pyridine**, a compound of interest in chemical research and development. This document outlines key quantitative data, details relevant experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **5-Bromo-2-(2-methoxyethoxy)pyridine** (CAS No: 212961-29-0). These values are crucial for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ BrNO ₂	[1][2]
Molecular Weight	232.07 g/mol	[1][2][3]
Boiling Point (Predicted)	266.6 ± 30.0 °C at 760 mmHg	[1]
Density (Predicted)	1.430 ± 0.06 g/cm ³	[1]
pKa (Predicted)	1.38 ± 0.22	[1]
LogP (Computed)	1.4	[3]

Experimental Protocols for Physicochemical Property Determination

The accurate determination of physicochemical properties is fundamental to chemical research. Below are detailed methodologies for key experiments.

Boiling Point Determination by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is simple distillation.[\[4\]](#)

- Apparatus: A round-bottom flask, heating mantle, still head, thermometer, condenser, and receiving flask are assembled for simple distillation.[\[4\]](#)
- Procedure:
 - The liquid sample, **5-Bromo-2-(2-methoxyethoxy)pyridine**, is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the still head to accurately measure the temperature of the vapor that is distilling.[\[4\]](#)
 - Cooling water is circulated through the condenser.
 - The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
 - The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask.[\[4\]](#)
- Note: Since the boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded.

Density Determination

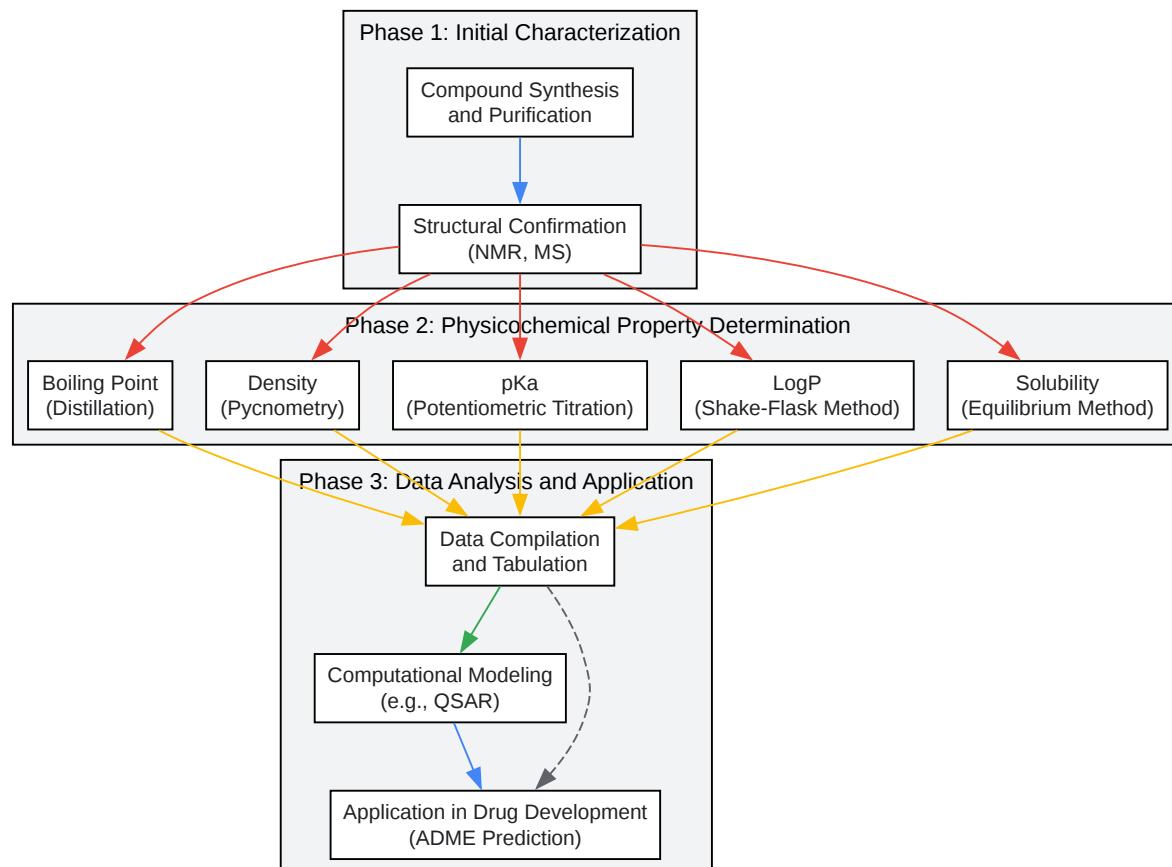
Density is the mass of a substance per unit volume. For a liquid like **5-Bromo-2-(2-methoxyethoxy)pyridine**, it can be determined using a pycnometer or a digital density meter.

- Apparatus: A pycnometer (a flask with a specific volume), an analytical balance.
- Procedure:
 - The empty pycnometer is weighed and its mass is recorded.
 - The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and weighed again.
 - The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and weighed.
 - The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. For a compound like a pyridine derivative, which can be protonated, determining the pKa of its conjugate acid is important. Potentiometric titration is a standard method.

- Apparatus: A pH meter with a combination electrode, a burette, a stirrer, and a beaker.
- Procedure:
 - A known concentration of the compound is dissolved in a suitable solvent (often water or a water/co-solvent mixture).
 - A standardized solution of a strong acid (e.g., HCl) is slowly added to the solution from a burette.
 - The pH of the solution is monitored with the pH meter after each addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is protonated, which corresponds to the midpoint of the titration curve.


Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is critical in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional approach.

- Apparatus: Separatory funnel, UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system, 1-octanol, and a buffered aqueous solution (e.g., phosphate-buffered saline at a specific pH).
- Procedure:
 - 1-octanol and the aqueous buffer are pre-saturated with each other by mixing and allowing the phases to separate.
 - A known concentration of **5-Bromo-2-(2-methoxyethoxy)pyridine** is dissolved in the aqueous phase.
 - This solution is then mixed with an equal volume of the 1-octanol in a separatory funnel.
 - The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.
 - The concentration of the compound in the aqueous phase is measured using UV-Vis spectrophotometry or HPLC.
 - The concentration in the 1-octanol phase is determined by difference.
 - LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.

Workflow for Physicochemical Property Analysis

The following diagram illustrates a generalized workflow for the determination and analysis of the physicochemical properties of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 212961-29-0,5-broMo-2-(2-Methoxyethoxy)pyridine | lookchem [lookchem.com]
- 2. appchemical.com [appchemical.com]
- 3. 3-Bromo-5-(2-methoxyethoxy)pyridine | C8H10BrNO2 | CID 10775911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 5-Bromo-2-(2-methoxyethoxy)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292045#physicochemical-properties-of-5-bromo-2-2-methoxyethoxy-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com